molecular formula C16H19ClF3N3 B3035267 3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine CAS No. 306977-24-2

3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine

Cat. No.: B3035267
CAS No.: 306977-24-2
M. Wt: 345.79 g/mol
InChI Key: PONFAOXLUYDTKT-UHFFFAOYSA-N
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Description

3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine is a complex heterocyclic compound characterized by its unique chemical structure It features a combination of chloro, trifluoromethyl, piperidino, and dihydropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine can be achieved through several routes:

  • Nucleophilic substitution reactions: : Starting from halogenated pyridine derivatives, nucleophilic substitution with piperidine can introduce the piperidino group.

  • Multi-step synthesis involving protection and deprotection steps: : The trifluoromethyl and chloro groups are often introduced through specific reagents like trifluoromethylation agents and chlorinating agents.

Typical reaction conditions include controlled temperatures, use of polar aprotic solvents, and catalysts to drive the reactions to completion.

Industrial Production Methods

Industrial production might scale these synthetic routes using continuous flow reactors to enhance yield and purity while maintaining stringent control over reaction parameters. High-performance liquid chromatography (HPLC) is commonly employed to ensure the product's purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the piperidino or dihydropyridinyl sites.

  • Reduction: : Reduction reactions can target the pyridine ring, potentially converting it to a more saturated ring system.

Common Reagents and Conditions

  • Oxidation: : Agents such as m-chloroperbenzoic acid (m-CPBA) are used.

  • Reduction: : Hydrogenation using palladium on carbon (Pd/C) under mild conditions.

  • Substitution: : Utilizing bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate nucleophiles.

Major Products

  • Oxidative and reductive reactions yield more functionalized or simplified derivatives.

  • Substitution reactions can yield a wide array of analogs, depending on the introduced nucleophiles.

Scientific Research Applications

3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine has diverse applications:

  • In Chemistry: : Used as a building block for synthesizing more complex molecules, often in medicinal chemistry research.

  • In Biology: : Studied for its interaction with various biological targets, including enzymes and receptors.

  • In Medicine:

  • In Industry: : Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, including binding to receptor sites or inhibiting enzyme activities. Its structural features enable it to fit into the active sites of biological macromolecules, thereby modulating their functions. Pathways involved often include signal transduction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-[4-pyrrolidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine

  • 3-chloro-2-[4-morpholino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine

  • 3-chloro-2-[4-azepano-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine

Uniqueness

The primary uniqueness of 3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity compared to its analogs. The piperidino group, in particular, is responsible for its distinct pharmacological properties.

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Properties

IUPAC Name

3-chloro-2-(4-piperidin-1-yl-3,6-dihydro-2H-pyridin-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3N3/c17-14-10-12(16(18,19)20)11-21-15(14)23-8-4-13(5-9-23)22-6-2-1-3-7-22/h4,10-11H,1-3,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONFAOXLUYDTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine
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3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine

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